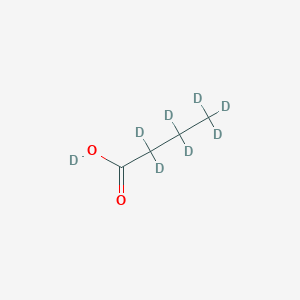

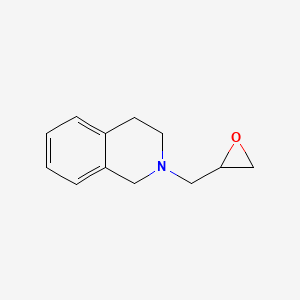

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

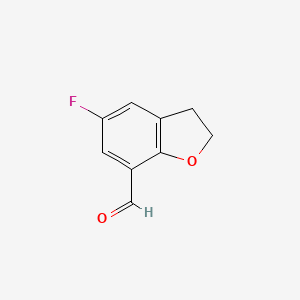

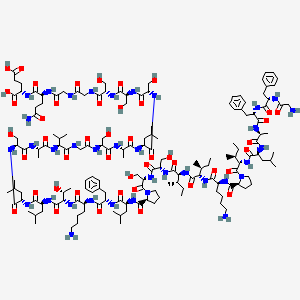

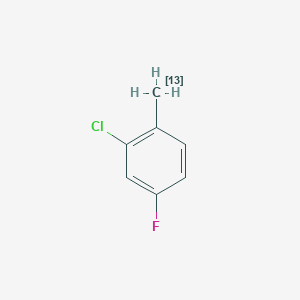

“2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It contains an oxirane (or epoxide) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom, and a tetrahydroisoquinoline group, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing pyrrolidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving epoxides . For instance, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde was prepared by treating an aldehyde with epichlorohydrin in the presence of sodium hydroxide .

Chemical Reactions Analysis

Epoxides like the oxirane group in this compound are known to be highly reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions with both strong and weak nucleophiles .

Aplicaciones Científicas De Investigación

Asphalt Emulsifier

Specific Scientific Field:

Materials Science and Civil Engineering

Summary:

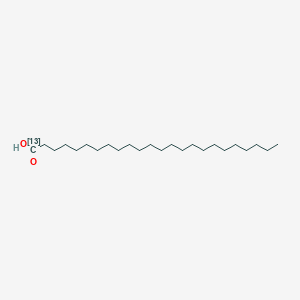

Bituminous emulsions are widely used in pavement and waterproofing industries. They consist of asphalt, water, and an emulsifier. The compound N,N-dimethyl-N-(oxiran-2-ylmethyl)octadecan-1-aminium chloride serves as a novel cationic asphalt emulsifier. Compared to hot-mixed asphalt, bituminous emulsions offer advantages such as lower energy consumption and reduced environmental pollution. Cationic emulsifiers, like the one mentioned, exhibit excellent adhesion to mineral aggregates.

Experimental Procedure:

Results:

The synthesized emulsifier belongs to the class of medium-set asphalt emulsifiers, making it suitable for practical applications .

Self-Curing Compounds

Specific Scientific Field:

Polymer Chemistry

Summary:

Compounds containing the oxiran-2-ylmethyl group exhibit self-curing behavior. For instance, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate demonstrates self-curing characteristics in the presence of 4-dimethylaminopyridine. Further research investigates the underlying mechanism.

Experimental Procedure:

Results:

The compound self-cures, offering potential applications in polymer materials .

Insecticidal Liposomal Formulations

Specific Scientific Field:

Agricultural Chemistry

Ethyl 4-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)butanoate

, a newly synthesized eugenol derivative, shows promising insecticidal activity. Researchers encapsulate it in liposomes for future use in insecticide formulations.

Experimental Procedure:

Results:

The liposomal formulation enhances the compound’s insecticidal potential .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(oxiran-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDIDGKANKNXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588451 | |

| Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

140406-65-1 | |

| Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.